1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Overview
Description
1H-Imidazo[4,5-b]pyrazine is a heterocyclic compound with the molecular formula C5H4N4 . It has a molecular weight of 120.11 . It is a solid substance at room temperature .
Synthesis Analysis
A green synthetic protocol has been developed for the synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides in 80–85% yield via a one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine in the presence of phosphoric acid as a catalyst in water at 95–100°C for 100–120 minutes .Molecular Structure Analysis
The molecular structure of 1H-Imidazo[4,5-b]pyrazine consists of an imidazole ring fused with a pyrazine moiety . The linear formula of this compound is C5H4N4 .Physical And Chemical Properties Analysis
1H-Imidazo[4,5-b]pyrazine is a solid substance at room temperature . It has a boiling point of 213.1°C at 760 mmHg . The density of this compound is predicted to be 1.61±0.1 g/cm3 .Mechanism of Action
While the specific mechanism of action for 1H-Imidazo[4,5-b]pyrazine is not mentioned in the retrieved sources, imidazopyridines in general are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety and Hazards
The safety information for 1H-Imidazo[4,5-b]pyrazine indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The synthesized imidazo[4,5-b]pyrazine-conjugated benzamides were tested for their anticancer activity against liver and ovarian cancer cell lines (HepG2 and HeLa) with IC50 values ranging from 9.8 to 100 µM . Molecular modeling studies revealed the crucial binding interactions of the target protein and the synthesized ligands . The insights drawn from these studies would help in designing better potent analogs in the future .
properties
IUPAC Name |
4-(1H-imidazo[4,5-b]pyrazin-2-ylmethyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-12-10-9(11-1)13-8(14-10)7-15-3-5-16-6-4-15/h1-2H,3-7H2,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRHLXOEUKQYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=NC=CN=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204171 | |
Record name | 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55635-83-1 | |
Record name | 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055635831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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